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molecular formula C12H11NO B1422785 (5-Phenylpyridin-2-yl)methanol CAS No. 197847-89-5

(5-Phenylpyridin-2-yl)methanol

Cat. No. B1422785
M. Wt: 185.22 g/mol
InChI Key: LOPRSPHHBIRJOJ-UHFFFAOYSA-N
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Patent
US05872136

Procedure details

To a solution of 3-phenyl-6-carboxypyridine (1.05 g, 5.27 mmol) in tetrahydrofuran (25 mL) at 0° C. was added 1.0M lithium aluminum hydride in tetrahydrofuran (10.0 mL, 10.0 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 6 hours, cooled to 0° C., and quenched by dropwise addition of water (0.50 mL), 4N aq. NaOH (0.50 mL), and water (1.5 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (silica gel, 0-5% MeOH in CH2Cl2) to afford the title compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][C:10]([C:13](O)=[O:14])=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]1([C:7]2[CH:8]=[N:9][C:10]([CH2:13][OH:14])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC(=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of water (0.50 mL), 4N aq. NaOH (0.50 mL), and water (1.5 mL)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, 0-5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NC(=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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